9-deoxy-9-methylene-Prostaglandin E2

Overview

Description

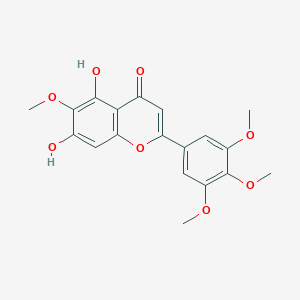

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of PGE2 . It retains the biological profile of PGE2 with fewer side effects . In rats, it is equipotent to PGE2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as PGE2 .

Synthesis Analysis

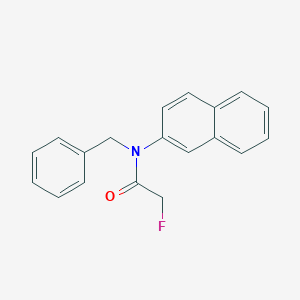

9-deoxy-9-methylene Prostaglandin E2 is a stable analog of PGE2 that retains the activity with fewer side effects . Analogues such as this compound continue to be an attractive area of research for determining new molecules capable of attaining similar effects as prostaglandins with fewer side effects .Molecular Structure Analysis

The molecular formula of 9-deoxy-9-methylene Prostaglandin E2 is C21H34O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-deoxy-9-methylene Prostaglandin E2 include a density of 1.1±0.1 g/cm3, a boiling point of 506.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 89.4±6.0 kJ/mol and a flash point of 274.4±26.6 °C . The index of refraction is 1.529 .Scientific Research Applications

Antibody Production and Immunoassays

9-deoxy-9-methylene-Prostaglandin E2 has been instrumental in the development of antibodies and immunoassays. A study by Fitzpatrick and Bundy (1978) demonstrated how this compound can elicit antibodies that specifically recognize prostaglandin E2 (PGE2), offering a significant advancement in the field of immunoassay development. These antibodies show low crossreaction with related prostaglandins and can be used in sensitive radioimmunoassay procedures with a detection limit of 6 pg (Fitzpatrick & Bundy, 1978).

Shono et al. (1988) further enhanced these applications by developing a heterologous enzyme immunoassay for PGE2 using 9-deoxy-9-methylene-prostaglandin F2 alpha as a stable PGE2 mimic. This assay was able to detect PGE2 in a range of 1.2-430 fmol, demonstrating the compound's utility in sensitive and specific biochemical assays (Shono et al., 1988).

Biomedical Research and Therapeutics

This compound has also found applications in various biomedical research areas and potential therapeutic uses. For example, Toppozada et al. (1992) investigated its effectiveness as a cervical ripening agent, observing significant changes in the cervical tissues post-application, similar to physiological alterations associated with ripening (Toppozada et al., 1992).

Additionally, Bygdeman et al. (1980) evaluated the efficacy of this compound in mid-trimester abortion, finding it effective for cervical dilatation and termination of pregnancy, with a lower incidence of gastrointestinal side effects compared to other compounds (Bygdeman et al., 1980).

Molecular and Cellular Studies

On a molecular level, Atsmon et al. (1990) explored the interaction of 9-deoxy-Δ9,Δ12(E)-prostaglandin D2 with intracellular glutathione, revealing its potent cytotoxic properties and how these can be modulated by intracellular glutathione levels. This research provides insights into the compound's potential application in cancer research and treatment (Atsmon et al., 1990).

Immunological Role

Harris et al. (2002) reviewed the role of prostaglandins, including this compound, as modulators of immunity. They emphasized the diverse activities of these compounds in regulating immunity and inflammation, and their emerging roles in cancer progression, highlighting the compound's significance in immunological research (Harris et al., 2002).

Mechanism of Action

Target of Action

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of Prostaglandin E2 . It retains the biological profile of Prostaglandin E2 with fewer side effects . In the rat, 9-deoxy-9-methylene Prostaglandin E2 is equipotent to Prostaglandin E2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as Prostaglandin E2 .

Mode of Action

It is known to mimic the effects of prostaglandin e2, a potent vasodilator and smooth muscle contractor . This suggests that 9-deoxy-9-methylene Prostaglandin E2 may interact with the same receptors and signaling pathways as Prostaglandin E2.

Biochemical Pathways

The biochemical pathways affected by 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those affected by Prostaglandin E2. Prostaglandin E2 is known to play a role in a variety of physiological processes, including inflammation, fever, and pain perception, as well as the regulation of blood pressure and gastrointestinal motility .

Pharmacokinetics

It is known to be a stable analog of prostaglandin e2, suggesting that it may have similar absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those of Prostaglandin E2, given their structural and functional similarities . This includes vasodilation, contraction of smooth muscle, and potentially other effects related to the physiological roles of Prostaglandin E2.

Action Environment

The action, efficacy, and stability of 9-deoxy-9-methylene Prostaglandin E2 are likely to be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEJXDXJUFQESA-DLMPNJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61263-32-9 | |

| Record name | 9-Deoxy-9-methylene-PGF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?

A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. this compound is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.

Q2: How does this compound compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?

A2: The research papers list this compound alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of this compound compared to other analogs in various tissue regeneration applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)